BQ-123

科学研究应用

BQ-123具有广泛的科学研究应用:

化学: 用作研究内皮素受体的结构和功能的工具。

生物学: 用于研究涉及内皮素-1的细胞信号通路。

医学: 研究其在高血压、心力衰竭和肾脏疾病等疾病中的潜在治疗作用。

工业: 用于开发靶向内皮素受体的新药 .

作用机制

BQ-123通过选择性地与内皮素受体A型结合来发挥其作用,从而抑制内皮素-1的作用。这种抑制作用阻止内皮素-1对血管平滑肌细胞的收缩和增殖作用。 This compound的分子靶标包括内皮素受体A型,所涉及的途径主要与血管张力的调节和细胞增殖有关 .

生化分析

Biochemical Properties

BQ-123 interacts with the ET A endothelin receptor . It works as an ET-1 antagonist by reversing already established contractions to ET-1 . This indicates that this compound can work as an antagonist to remove ET-1 from its receptor (ET A) .

Cellular Effects

This compound has shown to have effects on various types of cells. For instance, it inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells . In cultured rat mesangial cells, this compound inhibits the increase in the free intracellular calcium ion concentration, but not the depolarization, produced by ET-1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ET A endothelin receptor . It works as an ET-1 antagonist by reversing already established contractions to ET-1 . This indicates that this compound can work as an antagonist to remove ET-1 from its receptor (ET A) .

Dosage Effects in Animal Models

In animal models, this compound has shown to have dosage-dependent effects. For instance, in a study involving rats, this compound (3 mg/kg, intravenously) was administered for 15 min before injecting with PTZ (50 mg/kg, intraperitoneally). It was found that this compound delayed the duration of the seizure onset .

准备方法

合成路线及反应条件

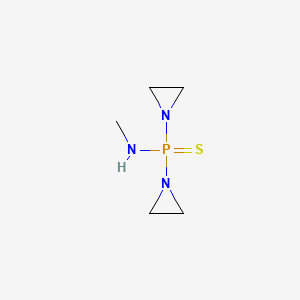

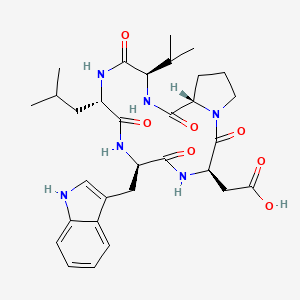

BQ-123是通过固相肽合成合成的,这是一种常用于生产肽的方法。合成涉及将受保护的氨基酸依次添加到固定在固体树脂上的生长的肽链上。 合成this compound中使用的氨基酸为D-色氨酸、D-天冬氨酸、L-脯氨酸、D-缬氨酸和L-亮氨酸 . 反应条件通常包括使用偶联试剂,例如N,N'-二异丙基碳二亚胺和羟基苯并三唑,以促进肽键的形成 .

工业生产方法

This compound的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及使用自动化肽合成仪来确保高产率和纯度。 最终产品使用高效液相色谱法纯化,并使用质谱法和核磁共振波谱法等技术进行表征 .

化学反应分析

反应类型

BQ-123会经历各种化学反应,包括:

氧化: 色氨酸残基的吲哚环可以在某些条件下被氧化。

还原: 肽键可以被还原形成相应的胺。

取代: 天冬氨酸残基的羧基可以发生亲核取代反应.

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等试剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

主要形成的产物

氧化: 吲哚环的氧化衍生物。

还原: 肽的还原胺衍生物。

取代: 天冬氨酸残基的取代衍生物.

相似化合物的比较

类似化合物

BQ-788: 另一种内皮素受体拮抗剂,选择性抑制内皮素受体B型。

波生坦: 一种双重内皮素受体拮抗剂,抑制内皮素受体A型和内皮素受体B型。

安布生坦: 一种与BQ-123类似的选择性内皮素受体A型拮抗剂.

This compound的独特性

This compound对其对内皮素受体A型的高度选择性是独一无二的,使其成为研究该受体特定功能的宝贵工具。 与波生坦等双重拮抗剂不同,this compound提供了对内皮素受体A型在各种生理和病理过程中的作用的更精确的见解 .

属性

IUPAC Name |

2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCMAAOURFJIHD-PJNXIOHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70929476 | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136553-81-6 | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BQ-123 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12054 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BQ-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BQ-123 acts as a competitive antagonist of the ETA receptor. This means it binds to the receptor at the same site as ET-1 but does not activate it, effectively blocking the downstream effects of ET-1. []

A: By blocking ETA receptor activation, this compound inhibits ET-1-mediated vasoconstriction, leading to vasodilation and a reduction in blood pressure. [, ] Additionally, this compound has been shown to reduce proteinuria and arterial stiffness, potentially through both blood pressure-dependent and -independent mechanisms. []

A: Studies suggest that this compound's vasodilatory effects may involve NO release. Blocking NO synthase with L-NG-nitroarginine methyl ester (L-NAME) eliminates the decrease in mean arterial pressure observed during rest periods after restraint stress in both this compound-treated and control rats. []

A: Research suggests that this compound's opposition to hypoxic pulmonary vasoconstriction involves adenosine triphosphate–sensitive (KATP), voltage-gated (Kv), and large conductance Ca2+-activated (BKCa) potassium channels. Blocking these channels with specific inhibitors partially opposes the inhibitory effects of this compound on hypoxic pressure response. []

ANone: The molecular formula of this compound is C31H39N7O7. Its molecular weight is 617.7 g/mol.

ANone: While the provided research papers do not offer detailed spectroscopic data, this compound's structure has been confirmed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry in previous studies.

ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various storage conditions.

ANone: this compound is a receptor antagonist and does not possess intrinsic catalytic activity. Its primary function is to inhibit the activity of the ETA receptor.

ANone: While the provided papers do not detail specific computational studies, researchers have utilized computational tools like molecular docking and molecular dynamics simulations to understand this compound's binding interactions with the ETA receptor in separate studies.

ANone: Although specific SAR studies are not presented in the provided papers, it is known that even slight alterations in the amino acid sequence or chirality of this compound can significantly affect its binding affinity and selectivity for ETA over ETB receptors.

ANone: The provided research papers mainly focus on the acute effects of this compound and do not provide details on formulation strategies to improve its stability, solubility, or bioavailability.

ANone: The provided research papers focus on the pharmacological and physiological effects of this compound in experimental settings. Therefore, they do not contain specific information about SHE regulations.

A: Studies in rats show that this compound is rapidly cleared from plasma, with a high total body clearance comparable to the hepatic blood flow rate. [] Within an hour after intravenous injection, a significant portion of the administered dose is excreted intact in the bile. []

A: In vivo research using animal models, primarily rodents and canines, demonstrates that this compound effectively attenuates ET-1-induced vasoconstriction in various vascular beds, including the pulmonary, coronary, and renal circulations. [, , , ] It also reduces infarct size in a canine model of coronary occlusion and reperfusion, suggesting a protective role against ischemic injury. []

A: Studies in rats demonstrate that this compound treatment can reduce skeletal muscle injury and apoptosis following limb ischemia-reperfusion. [, ] This protective effect is associated with decreased levels of markers of muscle damage (LDH, CK, MDA) and increased levels of nitric oxide (NO), suggesting a role in mitigating oxidative stress and inflammation. [, ]

A: Research in rat models suggests that this compound may influence pain processing. Repeated central administration of this compound alleviates mechanical allodynia (increased sensitivity to touch) after sciatic nerve ligation, a model of neuropathic pain. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。